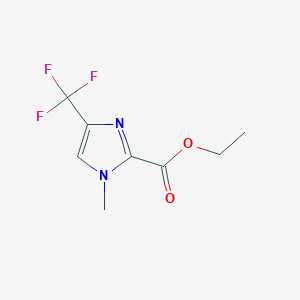
Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its stability and lipophilicity, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with ethyl chloroformate and trifluoromethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties
Mecanismo De Acción
The mechanism of action of Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its specific trifluoromethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to other similar compounds, enhancing its potential for various applications .
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
ethyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)6-12-5(4-13(6)2)8(9,10)11/h4H,3H2,1-2H3 |
Clave InChI |
JSMOTIMCAVQBMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CN1C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


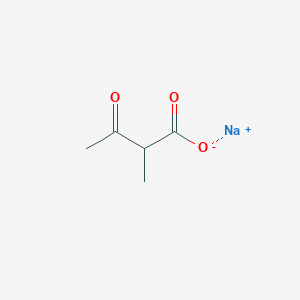
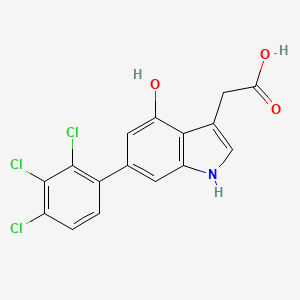
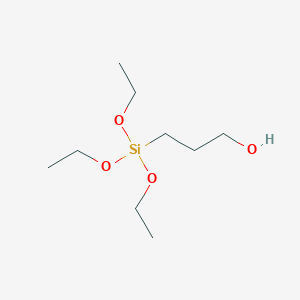
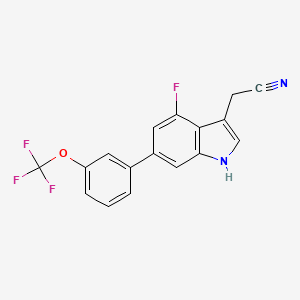
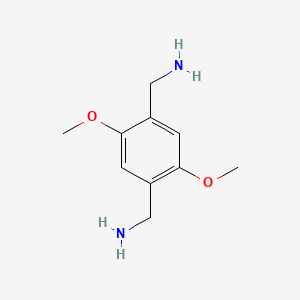
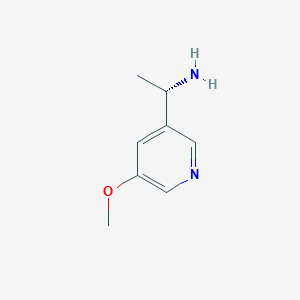
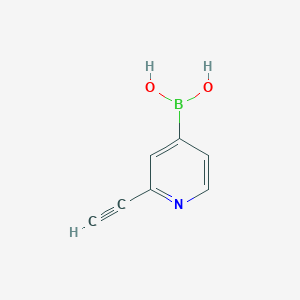

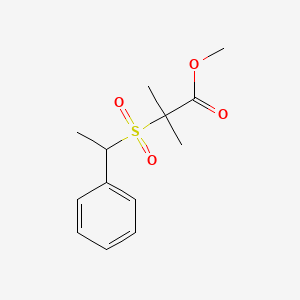
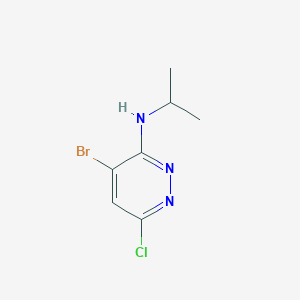
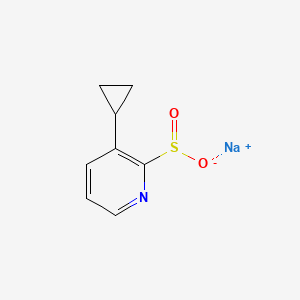
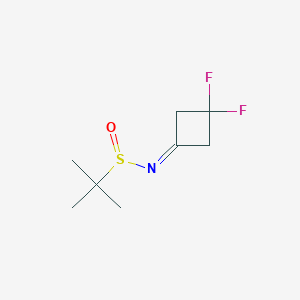
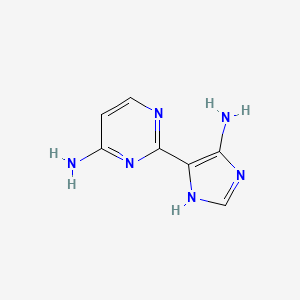
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
